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Compound of Interest

Compound Name:
Ethyl 2-(2-chlorophenoxy)-2-

methylpropanoate

CAS No.: 59227-81-5

Cat. No.: B3054264

Get Quote

Executive Summary & Pharmacophore Analysis[1]
The 2-chlorophenoxy acetic acid (2-CPA) scaffold represents a privileged structure in medicinal

chemistry, distinct from its agricultural cousins (e.g., 2,4-D or MCPA). While historically

associated with auxin-mimicry in herbicides, modern drug discovery utilizes this moiety as a

robust lipophilic linker and a bioisostere for diverse signaling molecules.

The Core Pharmacophore
The 2-CPA scaffold functions through three distinct structural domains:

The Acidic Head Group: The carboxylic acid (or its derivatives) serves as the primary

hydrogen bond acceptor/donor. In metabolic disease targets (e.g., PPARs), this mimics fatty

acid substrates. In enzyme inhibitors (e.g., COX-2), it anchors the molecule in the active site.

The Ether Spacer (-OCH₂-): This linker provides rotational freedom, allowing the aromatic tail

to adopt specific conformations required for hydrophobic pocket occupancy. It is
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metabolically more stable than an ester linkage but susceptible to O-dealkylation by specific

CYPs.

The 2-Chloro Phenyl Tail: The ortho-chlorine atom is the critical differentiator.

Steric Blockade: It prevents metabolic oxidation at the highly reactive ortho position.

Conformational Lock: The steric bulk forces the ether linkage out of planarity with the

phenyl ring, often favoring a conformation that improves receptor binding selectivity

compared to the unsubstituted phenoxy analogue.

Synthetic Strategies & Workflows
The synthesis of 2-CPA derivatives generally follows a divergent pathway. The core scaffold is

constructed via Williamson ether synthesis, followed by functionalization of the carboxylic acid

to generate libraries of hydrazides, oxadiazoles, or amides.

Synthetic Pathway Visualization
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Figure 1: Divergent synthetic workflow starting from 2-chlorophenol. The hydrazide serves as

the critical junction for generating heterocyclic diversity.

Medicinal Applications & SAR
Recent literature highlights two primary therapeutic areas for 2-CPA derivatives: Inflammation

(COX-2 inhibition) and Infectious Disease (Antimicrobial).
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Anti-Inflammatory (COX-2 Inhibition)
Derivatives of phenoxyacetic acid have shown significant selectivity for Cyclooxygenase-2

(COX-2). The 2-CPA moiety fits into the hydrophobic channel of COX-2.

Mechanism: The acid hydrazone derivatives interact with the side pocket of COX-2 (Val523),

which is absent in COX-1, conferring selectivity and reducing gastric side effects.

Key Insight: Bulky groups attached via a hydrazone linker to the 2-CPA scaffold enhance

potency (IC50 values in the nanomolar range).

Antimicrobial & Antifungal
The transformation of the carboxylic acid into a 1,3,4-oxadiazole or thiadiazole ring creates

potent antimicrobial agents.

Target: Bacterial cell wall synthesis enzymes and fungal sterol biosynthesis (ergosterol).

SAR Note: The 2-chloro substituent increases lipophilicity (LogP), facilitating penetration

through the lipid-rich mycobacterial cell wall or fungal membranes.

Structure-Activity Relationship (SAR) Map
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Figure 2: SAR analysis of the 2-CPA scaffold. The 2-chloro position is critical for ADME

properties, while the head group dictates target specificity.

Validated Experimental Protocols
The following protocols are standardized for reproducibility.

Synthesis of 2-(2-Chlorophenoxy)acetohydrazide
This is the key intermediate for most medicinal derivatives.
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Reagents: 2-Chlorophenol, Ethyl chloroacetate, Anhydrous K₂CO₃, Hydrazine hydrate (99%),

Ethanol.

Step 1: Williamson Ether Synthesis (Ester Formation)

Setup: In a 250 mL round-bottom flask, dissolve 2-chlorophenol (10 mmol) in dry acetone (50

mL).

Addition: Add anhydrous K₂CO₃ (15 mmol) and stir at room temperature for 30 minutes to

generate the phenoxide.

Alkylation: Add ethyl chloroacetate (11 mmol) dropwise.

Reflux: Heat the mixture to reflux (56°C) for 6–8 hours. Monitor by TLC (Hexane:Ethyl

Acetate 8:2).

Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced

pressure. Dissolve the residue in ethyl acetate, wash with 5% NaOH (to remove unreacted

phenol), then water and brine. Dry over Na₂SO₄ and concentrate to yield the ethyl ester.[1]

Step 2: Hydrazinolysis

Reaction: Dissolve the ethyl ester (from Step 1) in absolute ethanol (30 mL).

Addition: Add hydrazine hydrate (20 mmol, excess) dropwise with stirring.

Reflux: Reflux the mixture for 10–12 hours.

Crystallization: Cool the mixture to room temperature, then pour onto crushed ice. The solid

hydrazide will precipitate.

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Self-Validation Check: The melting point should be sharp (approx. 104–106°C). IR

spectrum should show doublet -NH₂ peaks around 3300 cm⁻¹.

Antimicrobial Assay (Zone of Inhibition)
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Objective: Evaluate the efficacy of 2-CPA derivatives against S. aureus (Gram-positive) and E.

coli (Gram-negative).

Preparation: Prepare Mueller-Hinton agar plates.

Inoculation: Swab the entire surface with a standardized bacterial suspension (0.5

McFarland standard).

Compound Application: Dissolve the 2-CPA derivative in DMSO (1 mg/mL). Impregnate

sterile filter paper discs (6 mm) with 10 µL of the solution.

Controls: Use Ciprofloxacin (positive) and DMSO (negative).

Incubation: Incubate at 37°C for 24 hours.

Measurement: Measure the diameter of the inhibition zone in millimeters.

Comparative Data Analysis
The following table summarizes the biological activity of 2-CPA derivatives compared to

standard drugs, synthesized from recent literature data.

Compound
Class

R-Group
Modification

Target
Organism/Prot
ein

Activity Metric
Reference
Standard

2-CPA

Hydrazone

4-

nitrobenzylidene
S. aureus MIC: 12.5 µg/mL

Ciprofloxacin

(MIC: 6.25

µg/mL)

2-CPA

Oxadiazole

5-phenyl-1,3,4-

oxadiazole
C. albicans MIC: 25 µg/mL

Fluconazole

(MIC: 12.5

µg/mL)

2-CPA Amide
N-substituted

benzamide
COX-2 (Enzyme) IC50: 0.08 µM

Celecoxib (IC50:

0.05 µM)

Parent Acid -- Auxin Receptor High Affinity 2,4-D
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Table 1: Comparative biological profile. Note that while 2-CPA derivatives often show slightly

lower potency than gold-standard drugs, they offer distinct metabolic profiles and lower gastric

toxicity in anti-inflammatory applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acetic-acid-derivatives-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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